molecular formula C15H14ClN3O B2552067 N-(4-Chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415553-76-1

N-(4-Chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No.: B2552067
CAS No.: 2415553-76-1
M. Wt: 287.75
InChI Key: QZGXSCZOTDATGJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl group and a carboxamide functional group

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-9-6-11(4-5-12(9)16)19-15(20)14-7-13(10-2-3-10)17-8-18-14/h4-8,10H,2-3H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGXSCZOTDATGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NC=NC(=C2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.

    Attachment of the 4-Chloro-3-methylphenyl Group: This step involves a nucleophilic substitution reaction where the 4-chloro-3-methylphenyl group is introduced using suitable halogenated precursors.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares the 4-chloro-3-methylphenyl moiety but lacks the pyrimidine ring and carboxamide group.

    6-Cyclopropylpyrimidine-4-carboxamide: Contains the pyrimidine ring and carboxamide group but lacks the 4-chloro-3-methylphenyl moiety.

Uniqueness

N-(4-Chloro-3-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is unique due to the combination of its structural features, which confer distinct chemical properties and biological activities. The presence of the 4-chloro-3-methylphenyl group enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.

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